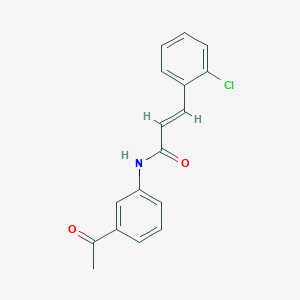

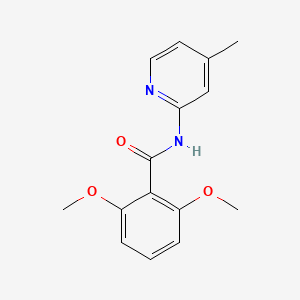

(2E)-N-(3-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-N-(3-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H14ClNO2 and its molecular weight is 299.7 g/mol. The purity is usually 95%.

The exact mass of the compound N-(3-acetylphenyl)-3-(2-chlorophenyl)acrylamide is 299.0713064 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolism and Biological Impact

Research on acrylamide's metabolism in humans has revealed that approximately 86% of urinary metabolites derive from glutathione (GSH) conjugation, indicating significant metabolic processing involving detoxification pathways. This metabolism leads to various metabolites, including N-acetyl-S-(3-amino-3-oxopropyl)cysteine and its S-oxide, glycidamide, and glyceramide. These findings highlight the body's capability to metabolize and eliminate acrylamide, suggesting potential metabolic pathways for similar compounds (Fennell et al., 2005).

Environmental Fate and Safety

Acrylamide's environmental mobility, biodegradability, and the non-toxic nature of its polymer form, polyacrylamide, have been documented. This suggests that compounds like N-(3-acetylphenyl)-3-(2-chlorophenyl)acrylamide, used in similar industrial applications, might share analogous environmental behaviors. Understanding acrylamide's environmental interactions provides insight into managing and mitigating potential ecological impacts of related chemicals (Smith & Oehme, 1991).

Application in Material Science

The radical homopolymerization of acrylamide derivatives, including studies on N-(4-iodo-1,3-diphenylbutyl) acrylamide, outlines the potential for synthesizing novel polymers with specific applications in enhanced oil recovery and other industrial processes. This demonstrates the utility of acrylamide and its derivatives in creating materials with tailored properties for specific industrial applications (Huang et al., 2019).

Potential for Novel Bioactive Compounds

The synthesis and biological evaluation of novel benzenesulfonamide derivatives, including reactions with acrylamide derivatives, illustrate the potential for developing new bioactive molecules. Such compounds have shown promising in vitro antitumor activity, suggesting the broader applicability of acrylamide derivatives in pharmaceutical research and development (Fahim & Shalaby, 2019).

Propriétés

IUPAC Name |

(E)-N-(3-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c1-12(20)14-6-4-7-15(11-14)19-17(21)10-9-13-5-2-3-8-16(13)18/h2-11H,1H3,(H,19,21)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOJTBGXZLXEAG-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chlorophenyl)sulfonyl-3-[4-(dimethylamino)-6-(furan-2-yl)-1,3,5-triazin-2-yl]urea](/img/structure/B5563376.png)

![(NE)-N-[[3-chloro-5-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5563382.png)

![4-[(pyridin-2-ylthio)methyl]quinolin-2(1H)-one](/img/structure/B5563409.png)

![5-ethyl-2,3-dimethyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5563418.png)

![1-(3-chloro-4-fluorophenyl)-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5563420.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5563424.png)

![2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5563438.png)

![(2E)-2-(2,3-dichlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B5563454.png)